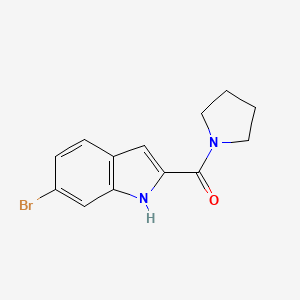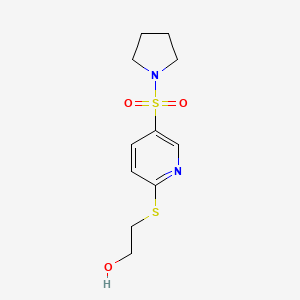![molecular formula C14H14N2O B7476073 N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids and has gained attention due to its potential applications in scientific research. The purpose of
Mécanisme D'action
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors in the immune system is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating potential applications in the treatment of chronic pain and inflammatory conditions. It has also been shown to have anxiolytic effects, suggesting potential applications in the treatment of anxiety disorders. Additionally, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have neuroprotective effects, indicating potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several limitations for lab experiments. It is highly potent and has been shown to have significant side effects at high doses, making it difficult to use in vivo. Additionally, its effects on the endocannabinoid system are complex and not fully understood, making it challenging to interpret results from experiments using N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.
Orientations Futures
There are several future directions for research on N-[(3-methylphenyl)methyl]pyridine-4-carboxamide. One possible direction is the investigation of its potential applications in the treatment of pain, inflammation, and anxiety. Another direction is the study of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the pharmacology of N-[(3-methylphenyl)methyl]pyridine-4-carboxamide and its effects on the endocannabinoid system.
Méthodes De Synthèse
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloropyridine with 3-methylbenzylamine in the presence of a base to form the intermediate N-(3-methylbenzyl)pyridin-4-amine. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid to form the final product, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been widely used in scientific research as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has also been used in studies on the effects of cannabinoids on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-2-4-12(9-11)10-16-14(17)13-5-7-15-8-6-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBFPDSGJXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)




![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)